

Molecular weight and formula of 2-Chloro-5-nitrobenzophenone.

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Compound of Interest

Compound Name: 2-Chloro-5-nitrobenzophenone

Cat. No.: B105091

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An In-depth Technical Guide to 2-Chloro-5-nitrobenzophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Chloro-5-nitrobenzophenone**, a key chemical intermediate. The document details its chemical and physical properties, spectroscopic profile, synthesis, and applications, with a focus on data relevant to research and development in the pharmaceutical and chemical industries.

Core Compound Data

2-Chloro-5-nitrobenzophenone, with the CAS number 34052-37-4, is a substituted aromatic ketone. Its chemical structure features a benzoyl group attached to a chloronitrobenzene ring.

Identifier	Value	Reference
IUPAC Name	(2-chloro-5-nitrophenyl) (phenyl)methanone	[1]
Molecular Formula	C ₁₃ H ₈ ClNO ₃	[1]
Molecular Weight	261.66 g/mol	[1]
CAS Number	34052-37-4	[1]

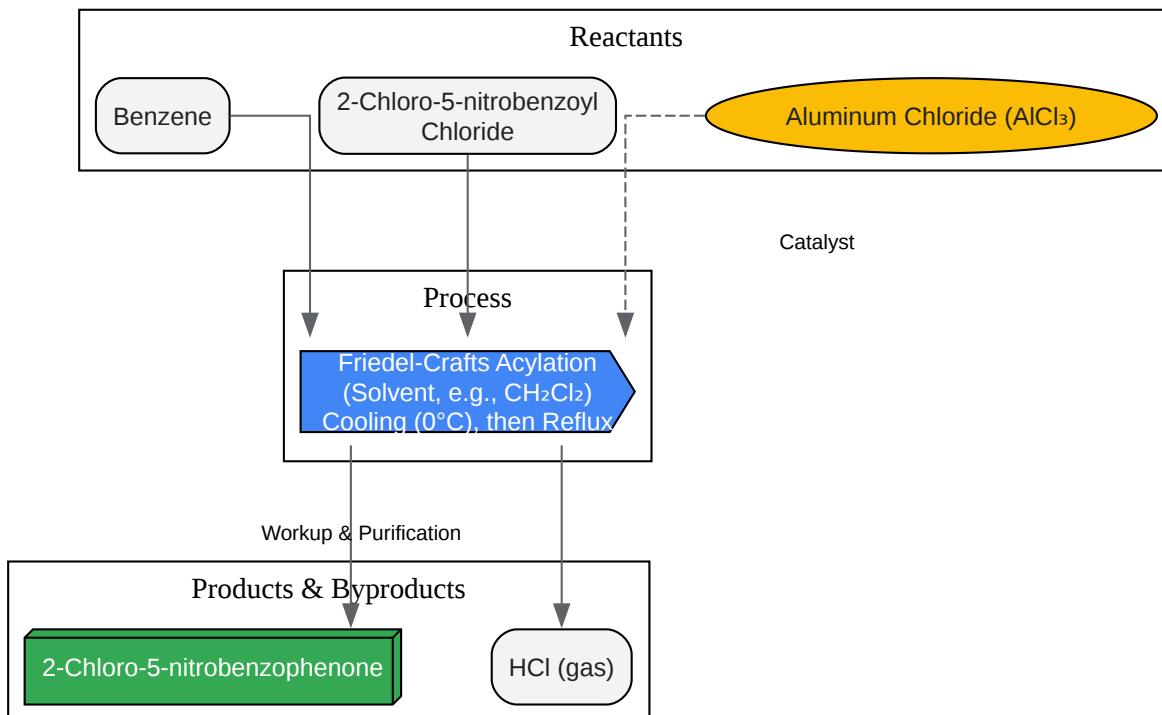
Physical and Chemical Properties

This compound is typically a solid at room temperature, with solubility in various organic solvents.

Property	Value	Reference
Appearance	Pale yellow to orange or pale cream to brown powder/crystal	
Melting Point	80.5 - 86.5 °C	
Boiling Point	235°C (estimate)	
Solubility	Soluble in methanol and benzene.	
Purity	Typically ≥97.5% (GC)	

Synthesis of 2-Chloro-5-nitrobenzophenone

The primary method for synthesizing **2-Chloro-5-nitrobenzophenone** is through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 2-chloro-5-nitrobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl_3).



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Synthesis workflow for **2-Chloro-5-nitrobenzophenone**.

Experimental Protocol: Friedel-Crafts Acylation

This protocol is a representative procedure for the synthesis of **2-Chloro-5-nitrobenzophenone**.

Materials:

- Anhydrous aluminum chloride (AlCl_3)
- Anhydrous methylene chloride (CH_2Cl_2)
- 2-Chloro-5-nitrobenzoyl chloride

- Anhydrous benzene
- Concentrated hydrochloric acid (HCl)
- Ice
- Saturated sodium bicarbonate solution (NaHCO_3)
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- Reaction Setup: A dry, 100-mL round-bottomed flask is equipped with an addition funnel and a reflux condenser. The setup is protected from atmospheric moisture. Anhydrous aluminum chloride (1.1 equivalents) and 15 mL of anhydrous methylene chloride are added to the flask.
- Addition of Reactants: The mixture is cooled to 0°C in an ice-water bath. A solution of 2-chloro-5-nitrobenzoyl chloride (1.0 equivalent) in 10 mL of methylene chloride is added dropwise over 10 minutes. Following this, a solution of benzene (1.0 equivalent) in 10 mL of methylene chloride is added in the same manner, controlling the rate to prevent excessive boiling.
- Reaction: After the addition is complete, the ice bath is removed, and the reaction is allowed to warm to room temperature. The mixture is then heated under reflux for approximately 30 minutes to ensure the reaction goes to completion.[\[2\]](#)
- Workup: The reaction mixture is cooled and then carefully poured into a beaker containing 25 g of ice and 15 mL of concentrated HCl to quench the reaction and decompose the aluminum chloride complex.
- Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted with an additional 20 mL of methylene chloride.
- Washing: The combined organic layers are washed twice with a saturated sodium bicarbonate solution and then with water.

- Drying and Isolation: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation to yield the crude product.
- Purification: The crude **2-Chloro-5-nitrobenzophenone** can be purified by recrystallization from a suitable solvent like ethanol.

Spectroscopic Characterization

The structure of **2-Chloro-5-nitrobenzophenone** is confirmed through various spectroscopic methods.

1H and 13C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

1H NMR Data

Observed Signals

The spectrum is expected to show complex multiplets in the aromatic region (approx. 7.4-8.3 ppm) corresponding to the eight distinct protons on the two phenyl rings. The protons on the nitrophenyl ring are influenced by the electron-withdrawing nitro group and the chloro group, leading to downfield shifts compared to the protons on the unsubstituted phenyl ring.

13C NMR Data

Observed Signals

The 13C NMR spectrum will show a signal for the carbonyl carbon (C=O) typically in the range of 190-200 ppm. Additional signals will be present for the 12 aromatic carbons.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A sample of **2-Chloro-5-nitrobenzophenone** (10-20 mg) is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl_3) in a standard 5 mm NMR tube.
- Data Acquisition: ^1H and ^{13}C NMR spectra are recorded on a spectrometer, such as a Varian A-60 or a more modern high-field instrument.[1]
- Referencing: Chemical shifts are referenced to the residual solvent peak of CDCl_3 (7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

IR Spectral Data

Characteristic Peaks

~1670 cm^{-1} : Strong absorption corresponding to the C=O (carbonyl) stretching of the ketone.
~1520 cm^{-1} and ~1350 cm^{-1} : Strong absorptions due to the asymmetric and symmetric stretching vibrations of the N-O bonds in the nitro group (NO_2). ~3100-3000 cm^{-1} : C-H stretching vibrations of the aromatic rings. ~1600-1450 cm^{-1} : C=C stretching vibrations within the aromatic rings. ~700-850 cm^{-1} : C-Cl stretching vibration.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy

- Instrumentation: A small amount of the solid **2-Chloro-5-nitrobenzophenone** sample is placed directly on the crystal of an ATR accessory of an FT-IR spectrometer (e.g., a Bruker Tensor 27 FT-IR).[1]
- Measurement: A background spectrum of the clean, empty crystal is recorded first. The sample is then placed on the crystal, and pressure is applied to ensure good contact.
- Data Collection: The spectrum is recorded over a standard range (e.g., 4000-400 cm^{-1}).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Mass Spectrometry Data

Molecular Ion Peak (M^+)	A peak at m/z 261, corresponding to the molecular weight of the compound, is expected. [1] The presence of a chlorine atom will result in a characteristic $M+2$ peak at m/z 263 with an intensity of approximately one-third of the M^+ peak.
Major Fragment Ions	m/z 105: $[C_6H_5CO]^+$, corresponding to the benzoyl cation, is often a prominent peak. m/z 77: $[C_6H_5]^+$, corresponding to the phenyl cation. Other fragments may arise from the loss of NO_2 or Cl from the molecular ion.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: A dilute solution of **2-Chloro-5-nitrobenzophenone** is prepared in a volatile organic solvent such as ethyl acetate or dichloromethane.
- GC Separation: The sample is injected into a gas chromatograph, where it is vaporized and separated from the solvent and any impurities on a capillary column.
- MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is typically used to generate ions. The mass analyzer then separates the ions based on their mass-to-charge ratio to produce the mass spectrum.

Applications in Drug Development

2-Chloro-5-nitrobenzophenone serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives, particularly aminobenzophenones, are foundational precursors for the synthesis of the 1,4-benzodiazepine class of drugs. These drugs exhibit a

wide range of therapeutic properties, including anxiolytic, sedative, anticonvulsant, and muscle relaxant effects. The specific substituents on the benzophenone core are critical in determining the pharmacological profile of the final drug molecule.

Safety and Handling

2-Chloro-5-nitrobenzophenone is classified as causing serious eye irritation.[\[1\]](#) Standard laboratory safety precautions should be observed when handling this compound. These include:

- Using personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.
- Working in a well-ventilated area or a fume hood to avoid inhalation of dust.
- Avoiding contact with skin, eyes, and clothing.
- In case of contact, wash the affected area thoroughly with water.
- Store in a cool, dry place away from incompatible materials like strong oxidizing agents.

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